molecular formula C14H9ClF3NO2 B3228077 Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate CAS No. 1261598-96-2

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Cat. No.: B3228077
CAS No.: 1261598-96-2
M. Wt: 315.67 g/mol
InChI Key: SLIFIVACMYULFH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate is a chemical compound with the molecular formula C14H9ClF3NO2. It is a derivative of picolinic acid and contains a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate typically involves the reaction of 6-chloropicolinic acid with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-3-(trifluoromethyl)picolinate
  • Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate
  • Methyl 6-chloro-3-(trifluoromethyl)benzoate

Uniqueness

This compound is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

methyl 6-chloro-3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-21-13(20)12-10(6-7-11(15)19-12)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIFIVACMYULFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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